N-cyclopentyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
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Overview
Description
N-cyclopentyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a complex organic compound that features a cyclopentyl group, a pyridazinone moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the benzenesulfonamide group and the cyclopentyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridazinone moiety to a dihydropyridazine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydropyridazines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-cyclopentyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or inducing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide include other pyridazinone derivatives, benzenesulfonamide compounds, and cyclopentyl-substituted molecules. Examples include:
- Pyridazinone derivatives with different substituents on the pyridazinone ring.
- Benzenesulfonamide compounds with various alkyl or aryl groups.
- Cyclopentyl-substituted molecules with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H21N3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H21N3O3S/c1-12-10-14(17(21)19-18-12)11-13-6-8-16(9-7-13)24(22,23)20-15-4-2-3-5-15/h6-10,15,20H,2-5,11H2,1H3,(H,19,21) |
InChI Key |
RMDUUSNGUWVNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Origin of Product |
United States |
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